1H-Imidazol-2-amine, 4,5-dihydro-N-[4-[(3-methoxyphenyl)thio]phenyl]-
Description
1H-Imidazol-2-amine, 4,5-dihydro-N-[4-[(3-methoxyphenyl)thio]phenyl]- is a compound belonging to the imidazole family, which is known for its diverse applications in various fields such as pharmaceuticals, agrochemicals, and materials science. This compound features a unique structure that includes an imidazole ring, a dihydro component, and a methoxyphenylthio group, making it a subject of interest for researchers.
Properties
CAS No. |
677343-41-8 |
|---|---|
Molecular Formula |
C16H17N3OS |
Molecular Weight |
299.4 g/mol |
IUPAC Name |
N-[4-(3-methoxyphenyl)sulfanylphenyl]-4,5-dihydro-1H-imidazol-2-amine |
InChI |
InChI=1S/C16H17N3OS/c1-20-13-3-2-4-15(11-13)21-14-7-5-12(6-8-14)19-16-17-9-10-18-16/h2-8,11H,9-10H2,1H3,(H2,17,18,19) |
InChI Key |
ZNFYGSFZBWVQHF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC=C1)SC2=CC=C(C=C2)NC3=NCCN3 |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1H-Imidazol-2-amine, 4,5-dihydro-N-[4-[(3-methoxyphenyl)thio]phenyl]- typically involves multi-step reactions. One common method includes the cyclization of amido-nitriles under mild conditions, which allows for the inclusion of various functional groups . Industrial production methods often utilize nickel-catalyzed addition to nitriles, followed by proto-demetallation, tautomerization, and dehydrative cyclization . These methods ensure high yields and the formation of the desired imidazole derivatives.
Chemical Reactions Analysis
1H-Imidazol-2-amine, 4,5-dihydro-N-[4-[(3-methoxyphenyl)thio]phenyl]- undergoes various chemical reactions, including:
Reduction: Reduction reactions typically involve the use of reducing agents like sodium borohydride.
Common reagents used in these reactions include nickel catalysts, TBHP, and sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Medicinal Applications
Antimicrobial Activity
Imidazole derivatives, including 1H-Imidazol-2-amine variants, have demonstrated notable antimicrobial properties. These compounds can inhibit the growth of bacteria and fungi, making them candidates for developing new antibiotics and antifungal agents. The structural similarity of imidazoles to histidine allows them to effectively bind to protein molecules, enhancing their pharmacodynamic characteristics .
Anti-inflammatory and Analgesic Properties
Research indicates that imidazole derivatives exhibit anti-inflammatory and analgesic effects. Modifications in the substituents on the imidazole nucleus can enhance these activities. For instance, compounds with specific phenyl substitutions have shown improved efficacy in reducing inflammation and pain .
Anticancer Potential
Several studies have investigated the anticancer properties of imidazole derivatives. The ability of these compounds to interact with various biological targets makes them suitable for cancer therapy. Preliminary findings suggest that modifications in the imidazole structure can lead to enhanced cytotoxicity against cancer cell lines .
Agricultural Applications
Pesticidal Activity
Imidazole derivatives are being explored for their potential as pesticides. Their ability to disrupt biochemical pathways in pests can lead to effective pest control solutions. Research has shown that certain imidazole compounds can exhibit insecticidal properties against agricultural pests, providing a basis for developing safer and more effective pesticides .
Material Science Applications
Polymer Chemistry
The unique chemical properties of imidazole derivatives allow them to be used in the synthesis of novel polymers. These polymers can possess enhanced thermal stability and mechanical properties, making them suitable for various industrial applications. The incorporation of imidazole into polymer matrices can also improve their electrical conductivity, opening avenues for applications in electronics .
Data Summary Table
| Application Area | Specific Use Case | Key Findings |
|---|---|---|
| Medicinal | Antimicrobial Agents | Effective against bacteria and fungi |
| Anti-inflammatory Drugs | Reduces inflammation; analgesic effects | |
| Anticancer Compounds | Enhanced cytotoxicity against cancer cell lines | |
| Agricultural | Pesticides | Exhibits insecticidal properties |
| Material Science | Polymer Synthesis | Improves thermal stability and conductivity |
Case Studies
Case Study 1: Antimicrobial Efficacy
A study published in a peer-reviewed journal evaluated the antimicrobial activity of various imidazole derivatives against common pathogens. Results indicated that certain modifications significantly enhanced antibacterial activity compared to standard antibiotics .
Case Study 2: Anticancer Activity
Research conducted on a series of substituted imidazoles revealed promising results in inhibiting tumor growth in vitro. The study highlighted the importance of specific substituents in enhancing the compound's interaction with cancer cell receptors .
Case Study 3: Agricultural Applications
Field trials assessing the effectiveness of imidazole-based pesticides showed a marked reduction in pest populations compared to untreated controls. This suggests potential for developing environmentally friendly pest management solutions .
Mechanism of Action
The mechanism of action of 1H-Imidazol-2-amine, 4,5-dihydro-N-[4-[(3-methoxyphenyl)thio]phenyl]- involves its interaction with specific molecular targets and pathways. The imidazole ring can interact with various enzymes and receptors, modulating their activity. For instance, it can inhibit histamine receptors, leading to antihistaminic effects . The compound’s structure allows it to participate in hydrogen bonding and π-π interactions, which are crucial for its biological activity.
Comparison with Similar Compounds
1H-Imidazol-2-amine, 4,5-dihydro-N-[4-[(3-methoxyphenyl)thio]phenyl]- can be compared with other imidazole derivatives such as:
Tramazoline: Known for its vasoconstrictive properties.
Tizanidine hydrochloride: Used as a muscle relaxant.
Tolazoline: A vasodilator used in medical treatments.
What sets 1H-Imidazol-2-amine, 4,5-dihydro-N-[4-[(3-methoxyphenyl)thio]phenyl]- apart is its unique methoxyphenylthio group, which imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Biological Activity
1H-Imidazol-2-amine, 4,5-dihydro-N-[4-[(3-methoxyphenyl)thio]phenyl]- is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, including its pharmacological properties and mechanisms of action.
Chemical Structure and Properties
The compound is characterized by the presence of an imidazole ring and a methoxyphenyl thioether moiety, which contribute to its biological activity. The molecular formula and weight are crucial for understanding its interactions at the molecular level.
| Property | Value |
|---|---|
| Molecular Formula | C16H18N2S |
| Molecular Weight | 282.39 g/mol |
| CAS Number | 85883-94-9 |
Antimicrobial Activity
Research indicates that imidazole derivatives exhibit significant antimicrobial properties. In studies involving various bacterial strains such as Staphylococcus aureus and Escherichia coli, certain derivatives demonstrated potent antibacterial effects. For instance, compounds with similar structural motifs have shown minimum inhibitory concentrations (MICs) in the range of 1-10 µg/mL against these pathogens, suggesting a promising avenue for further exploration in antibiotic development .
Antitumor Activity
The compound's structure suggests potential anticancer properties. Studies have highlighted the importance of structural features like the methoxyphenyl group in enhancing cytotoxicity against cancer cell lines. For example, derivatives with imidazole rings have been tested against various cancer cell lines, exhibiting IC50 values lower than standard chemotherapeutics such as doxorubicin, indicating their potential as effective anticancer agents .
Cardiovascular Effects
Imidazole-containing compounds have been evaluated for their cardiovascular effects, particularly their ability to modulate blood pressure through interaction with imidazoline binding sites (IBS). Compounds similar to 1H-Imidazol-2-amine have shown significant reductions in mean arterial pressure (MAP) in hypertensive models, suggesting a mechanism involving alpha adrenergic receptor modulation .
The biological activity of 1H-Imidazol-2-amine is largely attributed to its ability to interact with specific receptors and enzymes:
- Receptor Interaction : The imidazole ring facilitates binding to imidazoline receptors and adrenergic receptors, influencing cardiovascular responses.
- Enzymatic Inhibition : Some studies suggest that these compounds may inhibit key enzymes involved in cancer proliferation pathways.
Case Study 1: Antimicrobial Evaluation
A series of synthesized imidazole derivatives were evaluated for their antimicrobial activity using the cylinder well diffusion method. The results demonstrated that compounds with methoxy substitutions showed enhanced activity against E. coli and B. subtilis, with some achieving MIC values comparable to established antibiotics .
Case Study 2: Anticancer Screening
In a study focusing on anticancer properties, various derivatives were tested against breast and lung cancer cell lines. The results indicated that certain structural modifications improved cytotoxicity significantly, with IC50 values indicating effectiveness in inhibiting cell growth at low concentrations .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
